molecular formula C11H9NO3 B13627295 2-(Quinolin-2-yloxy)acetic acid

2-(Quinolin-2-yloxy)acetic acid

Cat. No.: B13627295
M. Wt: 203.19 g/mol
InChI Key: VBLMSFZRJXYEDS-UHFFFAOYSA-N
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Description

2-(Quinolin-2-yloxy)acetic acid is a quinoline-derived compound featuring an acetic acid moiety linked via an oxygen atom at the 2-position of the quinoline ring. The acetic acid group enhances solubility and enables interactions with biological targets through hydrogen bonding or ionic interactions .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-quinolin-2-yloxyacetic acid

InChI

InChI=1S/C11H9NO3/c13-11(14)7-15-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2,(H,13,14)

InChI Key

VBLMSFZRJXYEDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-yloxy)acetic acid typically involves the reaction of quinoline derivatives with chloroacetic acid or its esters. One common method includes the following steps:

    Starting Material: Quinoline is used as the starting material.

    Reaction with Chloroacetic Acid: Quinoline is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of 2-(Quinolin-2-yloxy)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-yloxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The acetic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetic acid group under basic conditions.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Quinolin-2-yloxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-yloxy)acetic acid involves its interaction with specific molecular targets within cells. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in critical metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Substituents/Modifications Key Structural Features
2-(Quinolin-2-yloxy)acetic acid Acetic acid group at quinoline-2-oxy position Polar carboxylic acid, planar quinoline ring
BAY x1005 Cyclopentyl and methoxyphenyl groups Increased lipophilicity; bulky substituents enhance target specificity
2-(Quinolin-7-yl)acetic acid Acetic acid at quinoline-7-position Altered electronic effects due to positional isomerism
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid Methyl groups at quinoline-2,4-positions Enhanced steric hindrance; reduced solubility
{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-yl}acetic acid Benzimidazole-quinoline hybrid Dual heterocyclic system; potential for DNA intercalation

Key Observations :

  • Positional Isomerism: The position of the acetic acid group (e.g., 2- vs. 7- or 8-substitution) significantly impacts electronic distribution and binding affinity. For example, 2-(quinolin-7-yl)acetic acid has a lower logP (1.86) compared to its 2-substituted analogue, suggesting better solubility .
  • Hybrid Structures : Compounds like BAY x1005 and benzimidazole hybrids exhibit enhanced pharmacological profiles due to synergistic interactions between multiple functional groups .

Comparison with Analogues

Compound Synthetic Approach Yield (%) Key Advantages
2-(2-(4-Methoxyphenyl)furoquinolin-3-yl)acetic acid Multicomponent reaction (8-hydroxyquinoline, 4-methylglyoxal, Meldrum’s acid) 76–91 Atom economy; telescoped process
(4-Oxo-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid Cyclization in acetic anhydride/triethylamine 91 High yield; simple purification
Ethyl 2-(quinoline-8-yloxy) acetate Alkylation with ethyl chloroacetate 76 Scalability; microwave compatibility

Key Observations :

  • Multicomponent reactions (e.g., ) offer atom-efficient pathways but may require harsh conditions.
  • Microwave-assisted synthesis () improves reaction efficiency but is less explored for quinoline-acetic acid hybrids.

Enzyme Inhibition and Cytotoxicity

Compound Target/Activity IC50/EC50 Reference
BAY x1005 Leukotriene synthesis inhibition 0.18–0.27 µM
2-(Quinolin-4-yloxy)acetamide derivatives Mycobacterium tuberculosis inhibition Binding affinity: −9.5 kcal/mol (molecular docking)
2-(Quinolin-2-yl)acetic acid Anti-inflammatory activity Not quantified

Key Observations :

  • BAY x1005 demonstrates ~10-fold higher potency than MK-886 in leukotriene inhibition, attributed to its cyclopentyl and methoxyphenyl groups .
  • Acetamide derivatives () show promise in tuberculosis treatment due to strong binding to catalase-peroxidase enzymes .

Physicochemical Properties

Compound Molecular Weight logP Solubility (Polar Solvents)
2-(Quinolin-2-yloxy)acetic acid 187.19 1.86 Moderate (DMSO)
2-(Quinazolin-4-yloxy)acetic acid 204.18 0.5 High (DMSO)
2-(3-Carbamoylphenoxy)acetic acid 195.17 0.5 High

Key Observations :

  • Carboxylic acid derivatives (e.g., 2-(quinolin-2-yloxy)acetic acid) generally exhibit moderate solubility, while carbamoyl or ester variants () show improved solubility due to hydrogen-bonding capabilities.

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